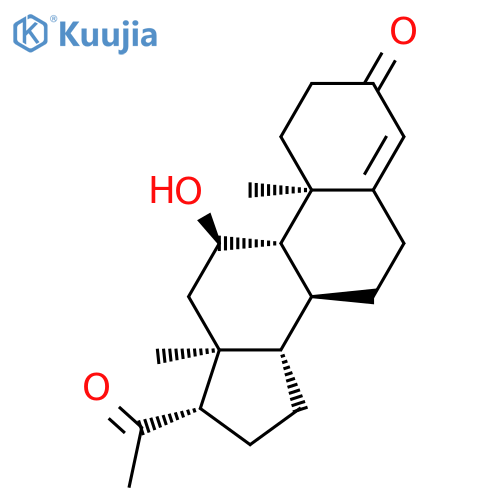

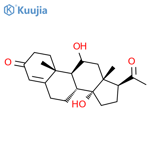

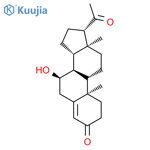

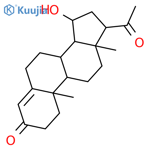

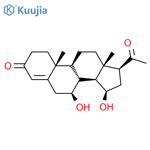

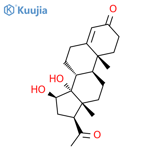

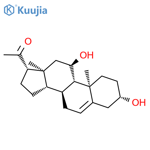

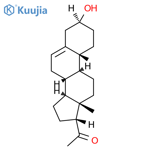

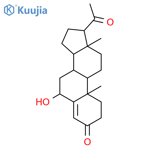

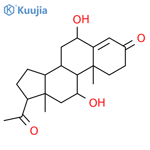

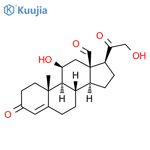

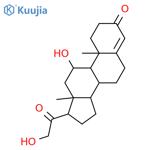

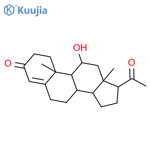

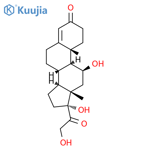

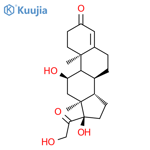

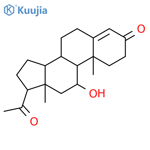

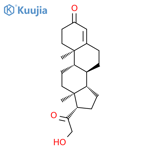

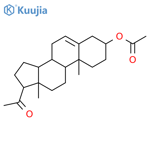

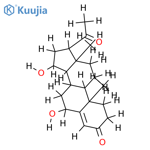

Synthesis of 11β-hydroxy steroids

,

Tetrahedron Letters,

1964,

3151,

3151-3